molecular formula C12H12ClFN4S B11071935 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea

1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea

Cat. No.: B11071935
M. Wt: 298.77 g/mol
InChI Key: RDMLLSVCGFVNKP-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is a synthetic organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate isothiocyanate derivative. The reaction conditions often include:

  • Solvent: Common solvents include ethanol, methanol, or dichloromethane.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts may not be necessary, but bases like triethylamine can be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can play a crucial role in binding to metal ions or active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea: Similar structure but with a urea group instead of thiourea.

    1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

The presence of both the thiourea group and the imidazole ring in 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea makes it unique. The thiourea group can participate in various chemical reactions, while the imidazole ring can interact with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C12H12ClFN4S

Molecular Weight

298.77 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea

InChI

InChI=1S/C12H12ClFN4S/c13-10-5-8(1-2-11(10)14)18-12(19)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H2,16,18,19)

InChI Key

RDMLLSVCGFVNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NCCC2=CN=CN2)Cl)F

Origin of Product

United States

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